molecular formula C9H10Cl2 B1609649 1,3-Dichloro-5-isopropylbenzene CAS No. 65432-04-4

1,3-Dichloro-5-isopropylbenzene

Cat. No.: B1609649
CAS No.: 65432-04-4
M. Wt: 189.08 g/mol
InChI Key: FZALJWFYGLWQEO-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-isopropylbenzene is a chlorinated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 3 and an isopropyl group at position 4. The electron-withdrawing chlorine groups deactivate the ring toward electrophilic substitution, while the bulky isopropyl group introduces steric hindrance, influencing regioselectivity in reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of isopropylbenzene (cumene) using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-isopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.

    Nucleophilic Substitution: Products include phenolic derivatives.

    Oxidation: Products include carboxylic acids.

Scientific Research Applications

1,3-Dichloro-5-isopropylbenzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and materials.

    Biology: It is used in the study of biochemical pathways and interactions involving chlorinated aromatic compounds.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-isopropylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of chlorine atoms and the isopropyl group influences the reactivity and selectivity of these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Chlorinated and alkyl-substituted benzenes exhibit marked differences in physical properties due to variations in polarity, molecular weight, and intermolecular forces. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C, estimated) Key Features
1,3-Dichloro-5-isopropylbenzene Not provided C₉H₉Cl₂ 191.08 240–260 (est.) Electron-withdrawing Cl, bulky isopropyl
2-Isopropoxy-1,3-diisopropylbenzene 141214-18-8 C₁₅H₂₂O 218.33 280–300 (est.) Ether linkage, electron-donating isopropyl groups
(1-Ethyloctyl)benzene 4621-36-7 C₁₆H₂₆ 218.38 290–310 (est.) Long alkyl chain, nonpolar
1,2-Dichlorobenzene 95-50-1 C₆H₄Cl₂ 147.00 180–185 High polarity, low steric hindrance

Key Observations :

  • Boiling Points: Chlorinated derivatives (e.g., 1,2-dichlorobenzene) generally have lower boiling points than alkylated analogs due to reduced van der Waals interactions but higher than non-substituted benzene. Long alkyl chains (e.g., (1-ethyloctyl)benzene) significantly increase boiling points .
  • Solubility : Chlorine substituents enhance solubility in polar solvents (e.g., dichloromethane), while alkyl groups improve miscibility in hydrocarbons.

Reactivity and Stability

  • Electrophilic Substitution : The chlorine atoms in this compound deactivate the ring, directing incoming electrophiles to the less hindered para position relative to the isopropyl group. In contrast, alkylated benzenes (e.g., 2-isopropoxy-1,3-diisopropylbenzene) undergo faster electrophilic substitution due to electron-donating substituents .
  • Thermal Stability : Chlorinated aromatics are more thermally stable than alkylated counterparts, as C-Cl bonds resist homolytic cleavage better than C-C bonds in alkyl chains.

Research Findings and Data Limitations

While direct studies on this compound are absent in the evidence, inferences are drawn from analogs:

  • Spectroscopic Data : Chlorinated benzenes show distinct IR absorption for C-Cl bonds (~600–800 cm⁻¹) and NMR deshielding of adjacent protons, as seen in benzimidazole derivatives .
  • Toxicity : Chlorinated compounds often exhibit higher toxicity than alkylated analogs, necessitating stringent handling protocols .

Biological Activity

1,3-Dichloro-5-isopropylbenzene, a chlorinated aromatic compound, is of interest due to its potential biological activities and implications for human health and environmental safety. Understanding its biological activity involves examining its toxicity, mutagenicity, and potential carcinogenic effects.

  • Chemical Formula : C9H10Cl2
  • Molecular Weight : 191.09 g/mol
  • Structure : The compound features a benzene ring substituted with two chlorine atoms and an isopropyl group at specific positions.

Toxicological Profile

This compound has been studied for its toxic effects on various biological systems. Key findings include:

  • Acute Toxicity : The compound exhibits harmful effects upon acute exposure, including skin and respiratory irritation.
  • Chronic Effects : Long-term exposure may lead to serious health issues, including potential carcinogenicity.

Case Studies

  • Animal Studies : Research involving animal models has shown that exposure to this compound can lead to:
    • DNA damage and mutagenicity.
    • Induction of micronuclei formation in bone marrow cells.
    • Altered liver enzyme activities indicative of hepatotoxicity.
  • Human Health Implications : Epidemiological studies suggest a correlation between exposure to chlorinated compounds and increased cancer risk, particularly in occupational settings involving chemical manufacturing.

Biological Activity Data

Biological EffectObserved OutcomeReference
MutagenicityIncreased sister chromatid exchanges
DNA DamagePositive results in comet assays
HepatotoxicityElevated liver enzymes in exposed rats
Carcinogenic PotentialClassified as a possible human carcinogen

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Metabolite Formation : The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules.
  • Oxidative Stress : Exposure leads to the generation of reactive oxygen species (ROS), contributing to cellular damage.
  • Genotoxic Effects : Evidence from in vitro studies indicates that the compound can cause DNA strand breaks and mutations.

Environmental Impact

This compound poses risks not only to human health but also to aquatic ecosystems. Studies have indicated:

  • Aquatic Toxicity : The compound has been shown to affect aquatic organisms, with chronic toxicity values established for various species.

Environmental Toxicity Data

OrganismEC50 (µg/L)Reference
Mysidopsis bahia (shrimp)141
Nitzschia closterium (algae)50

Properties

IUPAC Name

1,3-dichloro-5-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZALJWFYGLWQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431538
Record name 1,3-Dichloro-5-isopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65432-04-4
Record name 1,3-Dichloro-5-isopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

isomerizing the 2,4-dichlorocumene in said product to 3,5-dichlorocumene in the presence of an activated aluminum halide catalyst at a temperature of from 10° to 60° C. to yield an effluent of 1,4-dichlorobenzene, 2,4-dichlorocumene, and 3,5-dichlorocumene;
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Synthesis routes and methods II

Procedure details

isomerizing the 2,4-dichlorocumene in said product to 3,5-dichlorocumene in the presence of an aluminum halide catalyst activated with anhydrous hydrogen bromide at a temperature of from 25° to 35° C. to yield an effluent of 1,4-dichlorobenzene, 2,4-dichlorocumene, and 3,5-dichlorocumene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dichloro-5-isopropylbenzene
1,3-Dichloro-5-isopropylbenzene
1,3-Dichloro-5-isopropylbenzene
1,3-Dichloro-5-isopropylbenzene
1,3-Dichloro-5-isopropylbenzene
1,3-Dichloro-5-isopropylbenzene

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